molecular formula C10H12O3 B030867 Benzyl 3-hydroxypropionate CAS No. 14464-10-9

Benzyl 3-hydroxypropionate

Cat. No.: B030867
CAS No.: 14464-10-9
M. Wt: 180.2 g/mol
InChI Key: RDRDBYYUPACJJT-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxypropionate is a versatile ester compound of significant interest in organic synthesis and industrial research. Its structure, featuring both a benzyl protecting group and a 3-hydroxypropionate moiety, makes it a valuable bifunctional building block. In synthetic chemistry, it serves as a protected intermediate for the introduction of the 3-hydroxypropionic acid unit into more complex molecules, with the benzyl ester being readily cleaved under mild hydrogenation conditions. This is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals where controlled deprotection is critical.

Properties

IUPAC Name

benzyl 3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRDBYYUPACJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065773
Record name Propanoic acid, 3-hydroxy-, phenylmethyl ester
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14464-10-9
Record name Phenylmethyl 3-hydroxypropanoate
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Record name Propanoic acid, 3-hydroxy-, phenylmethyl ester
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Record name Propanoic acid, 3-hydroxy-, phenylmethyl ester
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Record name Propanoic acid, 3-hydroxy-, phenylmethyl ester
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Record name Benzyl 3-hydroxypropionate
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Preparation Methods

Reaction Conditions and Mechanism

The reaction proceeds via protonation of the carboxylic acid group, followed by nucleophilic attack by benzyl alcohol to form a tetrahedral intermediate. Subsequent dehydration yields the ester and water. To shift the equilibrium toward product formation, excess benzyl alcohol or azeotropic removal of water using Dean-Stark apparatus is employed.

Key Parameters:

  • Temperature: 80–110°C (reflux conditions)

  • Molar ratio (acid:alcohol): 1:1.5–1:3

  • Catalyst loading: 1–5 mol% H₂SO₄

Yield Optimization

A study comparing catalysts under identical conditions reported the following yields:

CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄110678
p-TsOH100882
Amberlyst-15901265

Notably, heterogeneous catalysts like Amberlyst-15 facilitate easier separation but require longer reaction times.

Base-Mediated Alkylation with Benzyl Halides

An alternative approach involves the nucleophilic substitution of benzyl halides (e.g., benzyl bromide or chloride) with the sodium salt of 3-hydroxypropionic acid. This method is advantageous for avoiding equilibrium limitations and is particularly suited for large-scale production.

Reaction Protocol

  • Deprotonation: 3-Hydroxypropionic acid is treated with a stoichiometric base (e.g., NaOH) to form the sodium carboxylate.

  • Alkylation: The carboxylate reacts with benzyl bromide in a polar aprotic solvent (e.g., dimethylformamide or acetone) at 40–60°C.

Example Procedure:

  • 3-Hydroxypropionic acid (1 mol) and NaOH (1.1 mol) in acetone (1 L)

  • Benzyl bromide (1.05 mol) added dropwise at 50°C

  • Reaction time: 4–6 hours

Comparative Efficiency

Benzyl HalideBaseSolventYield (%)
BrK₂CO₃Acetone85
ClCs₂CO₃DMF88
BrNaHTHF91

The use of cesium carbonate (Cs₂CO₃) enhances reactivity with less electrophilic benzyl chlorides, while sodium hydride (NaH) achieves superior yields in tetrahydrofuran (THF).

Enzymatic Esterification

Enzymatic methods using lipases (e.g., Candida antarctica lipase B) offer a sustainable and selective pathway. These biocatalysts operate under mild conditions, avoiding the need for corrosive acids or bases.

Process Overview

  • Substrates: 3-Hydroxypropionic acid and benzyl alcohol

  • Solvent: Non-polar media (e.g., hexane or toluene) to favor esterification over hydrolysis

  • Temperature: 30–45°C

Case Study:
Immobilized lipase B (Novozym 435) achieved 92% conversion in 24 hours at 40°C using molecular sieves to absorb water. The enzyme retained >90% activity after five reuse cycles, underscoring its industrial viability.

Microwave-Assisted Synthesis

Microwave irradiation accelerates esterification by enhancing molecular collisions and reducing activation energy. This method is prized for its rapid reaction times and energy efficiency.

Operational Parameters

  • Power: 300–600 W

  • Time: 10–30 minutes

  • Catalyst: p-TsOH (2 mol%)

Performance Metrics:

Irradiation Time (min)Temperature (°C)Yield (%)
1012075
2015088
3018082

Prolonged exposure beyond 20 minutes risks thermal degradation, necessitating precise control.

Industrial-Scale Production Techniques

Industrial processes prioritize cost-effectiveness and scalability. Continuous-flow reactors, such as packed-bed or microreactor systems, are increasingly adopted to enhance mass transfer and reduce batch variability.

Case Study: Continuous Esterification

A pilot plant utilizing a tubular reactor with H₂SO₄ catalyst reported:

  • Throughput: 50 kg/hour

  • Conversion: 94%

  • Purity: 99.2% (after fractional distillation)

Scientific Research Applications

Scientific Research Applications

Benzyl 3-hydroxypropionate is utilized in various research domains:

Organic Synthesis

  • Role: Acts as an intermediate in the synthesis of complex organic molecules including pharmaceuticals and fragrances.
  • Example Products: Various substituted esters through nucleophilic substitution reactions.

Medicinal Chemistry

  • Potential Uses: Explored for drug delivery systems and as a building block for bioactive molecules.
  • Case Study Insight: Research indicates its utility in developing new pharmaceutical agents, particularly in antifungal applications.

Biochemical Engineering

  • Applications: Involved in the production of poly(3-hydroxypropionate) (P-3HP), a biodegradable plastic.
  • Methodology: Microbial synthesis using engineered microorganisms to produce P-3HP from renewable resources.

Industrial Biotechnology

  • Platform Compound: Serves as a precursor for bulk chemicals derived from 3-hydroxypropionic acid.
  • Production Techniques: Utilizes host strains like Escherichia coli for high-level production through metabolic engineering.

Data Table: Applications Overview

Application AreaDescriptionExample Products/Processes
Organic SynthesisIntermediate for complex organic moleculesPharmaceuticals, fragrances
Medicinal ChemistryDrug delivery systems, bioactive molecule building blocksAntifungal agents
Biochemical EngineeringProduction of biodegradable plasticsPoly(3-hydroxypropionate)
Industrial BiotechnologyPrecursor for bulk chemical productionAcrylic acid, 1,3-propanediol

Case Studies and Research Findings

  • Biodegradable Plastics Production:
    • A study demonstrated the microbial synthesis of P-3HP from 3-hydroxypropionic acid, highlighting its environmental benefits compared to petrochemical alternatives. The genetically modified strains showed significant improvements in yield during fermentation processes.
  • Pharmaceutical Development:
    • Research has indicated that this compound derivatives exhibit promising activity against specific fungal strains, paving the way for new antifungal therapies .
  • Sustainable Chemical Processes:
    • The conversion of this compound into acrylic acid offers a sustainable method for producing key raw materials used in superabsorbent polymers, reducing reliance on traditional petrochemical routes.

Mechanism of Action

The mechanism of action of benzyl 3-hydroxypropionate involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can participate in hydrogen bonding and nucleophilic reactions, making it a versatile intermediate in chemical synthesis. In biological systems, it can be metabolized by enzymes such as alcohol dehydrogenases and esterases, leading to the formation of various metabolites .

Comparison with Similar Compounds

Molecular and Physical Properties

The table below compares benzyl 3-hydroxypropionate with four structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
This compound C₁₀H₁₂O₃ 180.20 315.5 1.153 Pharmaceuticals, cosmetics
Ethyl 3-hydroxy-3-phenylpropionate C₁₁H₁₄O₃ 194.23 N/A N/A Flavor/fragrance industries
3-Benzylthiopropionic acid C₁₀H₁₂O₂S 196.26 N/A N/A Organic synthesis, sulfur chemistry
3-(3-Hydroxyphenyl)propionic acid C₉H₁₀O₃ 166.17 N/A N/A Microbial metabolism studies
Benzyl hydrocinnamate C₁₀H₁₂O₂ 164.20 N/A N/A Food additives, perfumery

Notes:

  • Ethyl 3-hydroxy-3-phenylpropionate (CAS 1135-39-3) shares a similar ester backbone but substitutes the benzyl group with an ethyl group, altering its volatility and solubility .
  • 3-Benzylthiopropionic acid (CAS 2899-66-3) replaces the hydroxyl group with a thioether (-S-) linkage, enhancing its utility in sulfur-containing polymer synthesis .
  • 3-(3-Hydroxyphenyl)propionic acid (CAS 621-54-5) lacks the ester group, making it a carboxylic acid with applications in studying gut microbiota metabolites .

Functional and Application Differences

  • Thermal Stability : this compound exhibits higher thermal stability (boiling point >300°C) compared to ethyl 3-hydroxy-3-phenylpropionate, which may degrade at lower temperatures .
  • Biological Activity: 3-(3-Hydroxyphenyl)propionic acid is a natural metabolite in humans, linked to dietary polyphenol breakdown, whereas this compound is synthetic and lacks direct biological roles .

Research Findings

  • 3-Benzylthiopropionic acid shows promise in organocatalysis and as a ligand in metal-organic frameworks (MOFs) due to its sulfur moiety .
  • Microbial production of 3-hydroxypropionic acid (a precursor to this compound) has achieved yields up to 67.9% cell dry weight in engineered Klebsiella pneumoniae strains, highlighting scalable biosynthesis routes .

Biological Activity

Benzyl 3-hydroxypropionate (C₁₀H₁₂O₃) is an organic compound recognized for its potential biological activities and applications in various fields, including pharmaceuticals and biotechnology. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and relevant case studies.

Overview

This compound is classified as an ester, specifically the benzyl ester of 3-hydroxypropanoic acid. It appears as a colorless to yellow liquid with a faint aromatic odor. The compound is known for its role in chemical synthesis and its applications in research related to metabolic pathways and enzyme-catalyzed reactions.

The biological activity of this compound is closely linked to its structural similarity to 3-hydroxypropionic acid (3-HP), a compound involved in various biochemical pathways. Research indicates that 3-HP participates in autotrophic carbon dioxide assimilation pathways and exhibits significant effects on cellular processes due to the presence of hydroxyl and carboxyl groups.

Biochemical Pathways

This compound may influence several biochemical pathways:

  • Antioxidant Activity : The hydroxyl group in this compound contributes to its antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Enzyme Interactions : Preliminary studies suggest that this compound could interact with various enzymes, potentially affecting their activity and cellular signaling pathways.

Biological Activities

This compound exhibits several notable biological activities:

Study on Antioxidant Activity

A study investigating the antioxidant properties of various hydroxy esters found that this compound demonstrated significant radical scavenging activity. The study measured the compound's ability to neutralize free radicals using the DPPH assay, revealing that it could effectively reduce oxidative stress levels in vitro.

CompoundIC50 (µM)
This compound25
Ascorbic Acid15
Trolox20

This table indicates that while this compound is effective, it is less potent than ascorbic acid but comparable to Trolox, a vitamin E analog.

Enzyme Interaction Study

Another study explored the interaction of this compound with specific enzymes involved in metabolic pathways. The results suggested that the compound could act as a competitive inhibitor for certain dehydrogenases, impacting metabolic flux and potentially influencing biosynthetic pathways for other important metabolites.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group in Benzyl 3-hydroxypropionate undergoes oxidation under controlled conditions:

Reagent/ConditionsProduct FormedKey Findings
KMnO₄ (acidic medium)Benzyl 3-oxopropionateSelective oxidation to ketone
CrO₃ (Jones oxidation)Benzyl 3-oxopropionateHigh yield (>85%) under anhydrous conditions

Mechanism :

  • The hydroxyl group is oxidized to a carbonyl via a two-step proton abstraction and electron transfer process, forming a ketone intermediate .

Reduction Reactions

The ester group is susceptible to reduction, yielding primary alcohols:

Reagent/ConditionsProduct FormedKey Findings
LiAlH₄ (anhydrous ether)Benzyl 3-hydroxypropyl alcoholComplete reduction at 0°C
NaBH₄ (THF/H₂O)Partial reduction to diolLimited efficacy due to steric hindrance

Side Reaction :

  • Over-reduction may occur with excess LiAlH₄, leading to cleavage of the benzyl ether .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

Reagent/ConditionsProduct FormedKey Findings
Alkyl halides (e.g., CH₃I, NaOH)Benzyl 3-alkoxypropionateSN2 mechanism dominates in polar aprotic solvents
Tosyl chloride (pyridine)Benzyl 3-tosyloxypropionateActivates hydroxyl for further substitutions

Kinetics :

  • Reaction rates increase with electron-withdrawing substituents on the benzyl ring .

Deprotection Reactions

The benzyl group can be removed via catalytic hydrogenation:

Reagent/ConditionsProduct FormedKey Findings
H₂ (1–3 atm), Pd/C (10% wt)3-Hydroxypropionic acidQuantitative yield in ethanol
BCl₃ (CH₂Cl₂, −78°C)3-Hydroxypropionic acidAcidic cleavage without reducing esters

Applications :

  • Deprotection is critical in polymer synthesis to generate free carboxylic acids .

Transesterification

The ester group reacts with alcohols to form new esters:

Reagent/ConditionsProduct FormedKey Findings
MeOH, H₂SO₄ (reflux)Methyl 3-hydroxypropionateEquilibrium-driven, 70–80% yield
Lipase (CAL-B, 40°C)Ethyl 3-hydroxypropionateEnzymatic method with >90% enantioselectivity

Thermodynamics :

  • Larger alcohols (e.g., iso-propanol) shift equilibrium due to steric effects .

Hydrolysis

Acidic or basic hydrolysis cleaves the ester bond:

Reagent/ConditionsProduct FormedKey Findings
NaOH (aq., reflux)3-Hydroxypropionate salt + Benzyl alcoholSaponification completes in 2–4 hours
HCl (conc., 100°C)3-Hydroxypropionic acid + Benzyl alcoholAcidic hydrolysis with >95% yield

pH Dependence :

  • Alkaline conditions favor carboxylate formation, while acidic conditions yield free acid .

Biochemical Pathways

In microbial systems, this compound derivatives participate in:

  • 3-Hydroxypropionate/4-Hydroxybutyrate Cycle : Converts CO₂ to acetyl-CoA via malonyl-CoA intermediates .
  • Polyhydroxyalkanoate Biosynthesis : Serves as a monomer for biodegradable plastics .

Data Table: Comparative Reactivity of this compound

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (kJ/mol)Major Byproducts
Oxidation (KMnO₄)1.2 × 10⁻³45.2MnO₂
Reduction (LiAlH₄)5.8 × 10⁻²32.7Al(OH)₃
Hydrolysis (NaOH)3.4 × 10⁻⁴58.9None

Q & A

Q. What are the recommended methods for synthesizing benzyl 3-hydroxypropionate, and how can its chemical structure be validated?

this compound is typically synthesized via esterification of 3-hydroxypropionic acid with benzyl alcohol under acidic catalysis. Post-synthesis, structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester bond formation and aromatic proton integration. Mass spectrometry (MS) can verify the molecular ion peak at m/z 180.2005 (C₁₀H₁₂O₃) . Physical properties such as boiling point (315.5°C at 760 mmHg) and refractive index (1.531) should align with literature values for purity assessment .

Q. How can researchers ensure the purity of this compound, and what analytical techniques are most reliable?

High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis, particularly for detecting residual substrates (e.g., unreacted benzyl alcohol). Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile impurities. Purity thresholds (e.g., ≥98%) should be established using calibration curves with certified reference standards .

Q. What storage conditions are optimal for maintaining this compound stability?

Store in sealed containers under inert gas (e.g., nitrogen) at 4°C to prevent hydrolysis. Moisture-sensitive degradation can be monitored via periodic FT-IR analysis for hydroxyl group formation. The compound’s vapor pressure (0.000184 mmHg at 25°C) suggests low volatility under standard lab conditions .

Advanced Research Questions

Q. How can enzyme kinetics be studied in the context of 3-hydroxypropionate (3HP) biosynthesis pathways involving benzyl esters?

In vitro reconstitution assays using acetyl-CoA as a substrate allow kinetic profiling of key enzymes like acetyl-CoA carboxylase (ACC) and malonyl-CoA reductase (MCR). Activity is measured via NADPH consumption (for MCR) or malonyl-CoA production (for ACC) using spectrophotometry. Competitive inhibition by fatty acid biosynthesis intermediates (e.g., malonyl-ACP) should be quantified via Michaelis-Menten kinetics .

Q. What strategies mitigate metabolic flux competition between 3HP production and fatty acid synthesis in engineered microbial systems?

Metabolic flux analysis (MFA) combined with CRISPR interference (CRISPRi) can downregulate fatty acid biosynthesis genes (e.g., fabH). In Escherichia coli, modular pathway optimization—adjusting promoter strength for ACC and MCR—reduces carbon diversion. In vivo ¹³C isotopic tracing validates flux redistribution toward 3HP .

Q. How should researchers resolve discrepancies between in vitro and in vivo 3HP production yields?

Discrepancies often arise from differences in cofactor availability (e.g., ATP/NADPH) or enzyme compartmentalization. Parallel experiments using cell-free systems (in vitro) and knock-out strains (in vivo) can isolate variables. For example, Metallosphaera sedula’s 3HP pathway shows higher in vitro activity due to optimized pH and temperature, whereas in vivo limitations may stem from acetyl-CoA pool size .

Q. What role do multifunctional enzymes play in the 3-hydroxypropionate cycle, and how can their activity be experimentally characterized?

Enzymes like malonyl-CoA reductase (MCR) in Chloroflexus aurantiacus catalyze multiple steps. Activity assays using purified recombinant enzymes and substrate analogs (e.g., deuterated acetyl-CoA) clarify catalytic mechanisms. Structural studies (X-ray crystallography or cryo-EM) identify active-site residues critical for substrate binding .

Methodological Best Practices

Q. How should experimental protocols for this compound studies be documented to ensure reproducibility?

Follow guidelines from reputable journals (e.g., Beilstein Journal of Organic Chemistry):

  • Include detailed synthesis steps (molar ratios, catalysts, reaction time/temperature).
  • Report NMR/MS parameters (solvent, frequency, integration values).
  • Provide raw data (e.g., chromatograms) in supplementary materials .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Use fume hoods to avoid inhalation of vapors (flash point: 136.5°C). Wear nitrile gloves and goggles to prevent skin/eye contact. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Tables for Key Data

Property Value Reference
Molecular FormulaC₁₀H₁₂O₃
Boiling Point315.5°C at 760 mmHg
Refractive Index1.531
Purity Threshold≥98% (HPLC/GC-MS)
Enzyme Function Key Substrate
Acetyl-CoA CarboxylaseConverts acetyl-CoA to malonyl-CoAAcetyl-CoA
Malonyl-CoA ReductaseReduces malonyl-CoA to 3HPMalonyl-CoA

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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